
4-Bromo-2-ethoxy-1-methoxybenzene
Overview
Description
Preparation Methods
Electrophilic Aromatic Substitution
One of the most common methods for synthesizing 4-Bromo-2-ethoxy-1-methoxybenzene involves the bromination of 2-ethoxy-1-methoxybenzene. This reaction typically requires bromine and a catalyst such as iron(III) bromide. The reaction conditions are generally mild, allowing for efficient substitution of a hydrogen atom on the benzene ring by the bromine atom.
Reaction Scheme
The general reaction can be represented as follows:
$$
\text{C}6\text{H}4(\text{OEt})(\text{OMe}) + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{C}6\text{H}3(\text{OEt})(\text{OMe})(\text{Br}) + \text{HBr}
$$
Industrial Production Methods
In an industrial context, the production of this compound may involve large-scale bromination processes optimized for high yield and purity. Continuous flow reactors are often employed alongside advanced separation techniques to isolate the desired product efficiently.
A review of recent literature reveals various approaches to synthesizing this compound, emphasizing yield optimization and reaction conditions.
Table 1: Summary of Synthesis Methods
Method | Key Reagents | Conditions | Yield (%) |
---|---|---|---|
Electrophilic Aromatic Substitution | Bromine, FeBr₃ | Mild conditions | Variable |
Metal Halogen Exchange + Formylation | 1,4-Dibromo-2-fluorobenzene, DMF | Cryogenic conditions | Up to 57% |
Nucleophilic Substitution | Sodium methoxide | Reflux | Variable |
Metal Halogen Exchange
Another method involves metal halogen exchange using 1,4-dibromo-2-fluorobenzene and isopropyl magnesium chloride in tetrahydrofuran (THF). This reaction is performed at low temperatures (around -78 °C) to ensure selectivity and efficiency in forming intermediates that can subsequently be converted into this compound.
Example Reaction
The process can be summarized as follows:
$$
\text{C}6\text{H}3(\text{Br})2(\text{F}) + \text{R-MgX} \rightarrow \text{C}6\text{H}_3(\text{R})(\text{Br}) + \text{MgX}F
$$
Nucleophilic Substitution
In some cases, nucleophilic substitution reactions are utilized to replace the bromine atom with other nucleophiles, such as alkoxides or amines, leading to various derivatives of the compound.
The preparation of this compound can be effectively achieved through multiple synthetic routes, each with its advantages and limitations regarding yield and complexity. The choice of method often depends on the desired scale of production and specific application requirements in research or industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-1-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ethoxy and methoxy groups can undergo oxidation or reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ethoxy group to a carboxylic acid.
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonic, or other substituted benzene derivatives.
Nucleophilic Substitution: Products include various ethers or amines, depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes, depending on the reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
4-Bromo-2-ethoxy-1-methoxybenzene features a benzene ring substituted with a bromine atom, an ethoxy group, and a methoxy group. Its unique structure allows it to participate in various chemical reactions, particularly electrophilic aromatic substitution. The compound's molecular weight is approximately 231.09 g/mol, and it has several important chemical identifiers, including the CAS number 52849-52-2.
Synthesis Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various chemical compounds, including pharmaceuticals and specialty chemicals.
Biochemical Assays
The compound is employed as a probe in biochemical assays to study enzyme-substrate interactions. Its ability to act as an electrophile facilitates investigations into the mechanisms of enzymatic reactions.
Pharmaceutical Development
This compound is a valuable building block in pharmaceutical chemistry. It has been used in the synthesis of various medicinal compounds targeting diseases such as cancer and bacterial infections. For instance, studies have demonstrated its potential in modulating pathways related to cell proliferation and apoptosis .
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials, including polymers and dyes. Its unique properties make it suitable for applications that require specific reactivity profiles.
Electrophilic Aromatic Substitution
The primary mechanism of action for this compound involves electrophilic aromatic substitution reactions. In these reactions, the bromine atom acts as an electrophile, allowing the compound to interact with nucleophiles present in biological systems.
Interaction with Cytochrome P450 Enzymes
The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to altered metabolic pathways and influence the pharmacokinetics of other compounds when used in conjunction.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis in cancer cell lines while sparing normal cells. This selectivity highlights its potential as a therapeutic agent .
Case Study 2: Enzyme Modulation
A study focusing on enzyme-substrate interactions demonstrated that this compound could modulate the activity of specific protein kinases involved in cell signaling pathways. The findings suggest its utility in understanding cellular mechanisms and developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-1-methoxybenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution. This intermediate then undergoes further reactions to yield the final product. The presence of the bromine, ethoxy, and methoxy groups influences the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromo-2-ethoxy-1-methoxybenzene
- CAS No.: 52849-52-2
- Molecular Formula : C₉H₁₁BrO₂
- Molecular Weight : 231.09 g/mol
- Structure : A benzene ring substituted with bromo (Br) at position 4, ethoxy (OCH₂CH₃) at position 2, and methoxy (OCH₃) at position 1 .
Properties and Handling :
- Storage : Sealed, dry, room temperature.
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Applications : Primarily used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals.
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Analogues and Key Differences
Key Observations :
- Bromination at ortho/meta positions is influenced by directing effects of methoxy/ethoxy groups.
- Ethoxy groups (stronger electron-donating than methoxy) enhance ring activation for electrophilic substitution .
Physicochemical Properties
Table 2: Comparative Physical Properties
Research Findings and Trends
- Structure-Activity Relationships: Ethoxy groups improve solubility in non-polar media compared to methoxy analogues .
- Safety: Nitro-substituted derivatives (e.g., 4-Bromo-2-ethoxy-1-nitrobenzene) exhibit higher toxicity due to reactive NO₂ groups .
- Synthetic Challenges: Bromination of methoxy-protected phenols requires precise control to avoid over-bromination .
Biological Activity
4-Bromo-2-ethoxy-1-methoxybenzene, with the chemical formula and CAS number 52849-52-2, is a compound of interest in various fields such as organic chemistry, medicinal chemistry, and biochemistry. Its unique structure allows it to participate in multiple biochemical pathways, making it a valuable subject for research into its biological activity.
Electrophilic Aromatic Substitution
The primary mechanism through which this compound exerts its biological effects is through electrophilic aromatic substitution (EAS) . The bromine atom on the benzene ring acts as a leaving group, allowing for various nucleophiles to attack the aromatic system. This reaction is influenced by environmental factors such as pH and temperature, which can alter the rate and outcome of the substitution reactions.
Interaction with Enzymes
This compound has been shown to interact with several enzymes, particularly cytochrome P450 enzymes , which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The interactions can lead to either activation or inhibition of these enzymes, affecting metabolic pathways significantly .
Cellular Effects
Research indicates that this compound can modulate various cellular processes. It has been observed to influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For instance, it may affect the activity of protein kinases that regulate critical cellular functions such as proliferation, differentiation, and apoptosis .
Dosage Effects
The biological effects of this compound are dose-dependent. At lower concentrations, it may exhibit minimal impact on cellular functions; however, higher doses can lead to significant alterations in cell signaling and metabolism. This variability underscores the importance of dosage in experimental settings .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that at certain concentrations, this compound inhibited specific cytochrome P450 isoforms, leading to altered drug metabolism profiles in animal models. The implications for pharmacokinetics were significant, suggesting potential interactions with co-administered drugs .
- Cell Proliferation Assay : In vitro assays showed that this compound could modulate cell proliferation in cancer cell lines. The compound was found to induce apoptosis at higher concentrations while promoting survival at lower doses, indicating a dual role depending on the cellular context .
- Signal Transduction Pathways : Research highlighted its ability to activate certain signaling pathways associated with growth factor receptors, suggesting potential applications in cancer therapy where modulation of these pathways is critical .
Applications in Research
This compound has several applications in scientific research:
- Synthesis Intermediate : It serves as an intermediate in synthesizing more complex organic molecules.
- Biochemical Assays : Utilized as a probe in studying enzyme-substrate interactions.
- Pharmaceutical Development : Acts as a building block for synthesizing pharmaceutical compounds targeting various diseases .
Comparative Analysis
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Modulates enzyme activity; affects cell signaling |
4-Bromoanisole | Structure | Similar EAS mechanism; less potent in enzyme modulation |
2-Bromoanisole | Structure | Lower reactivity; limited biological studies |
Q & A
Basic Research Questions
Q. How to design a synthetic route for 4-bromo-2-ethoxy-1-methoxybenzene?
A stepwise substitution strategy is recommended. Start with a phenol derivative (e.g., 4-methoxyphenol) and protect reactive hydroxyl groups using orthogonal protecting groups (e.g., acetyl or benzyl). Bromination at the ortho position can be achieved using N-bromosuccinimide (NBS) in acetonitrile, followed by deprotection and ethoxy group introduction via alkylation with ethyl bromide. Purification via column chromatography ensures high yield and purity .
Q. What spectroscopic methods are critical for structural characterization?
Combine NMR (¹H/¹³C) to confirm substituent positions and coupling constants, FT-IR for functional group identification (e.g., C-Br stretch at ~550 cm⁻¹), and mass spectrometry (EI-MS or HRMS) for molecular weight validation. Single-crystal X-ray diffraction provides definitive stereochemical data, as demonstrated in analogous brominated methoxybenzene derivatives .
Q. How to address low yield during bromination?
Optimize reaction conditions by adjusting solvent polarity (e.g., CH₃CN for better bromine solubility) and temperature (0–25°C). Monitor reaction progress via TLC and consider catalytic additives like AIBN to enhance radical-mediated bromination efficiency .
Advanced Research Questions
Q. How to resolve discrepancies in X-ray crystallographic data (e.g., anomalous bond lengths)?
Use SHELXL for structure refinement, incorporating anisotropic displacement parameters and validating against theoretical models (DFT calculations). For example, C-Br bond lengths in this compound may deviate slightly (~1.89–1.92 Å) from literature values due to steric or electronic effects from adjacent substituents .
Q. How to analyze conflicting coupling constants in NMR spectra?
Perform VT-NMR (variable-temperature NMR) to assess dynamic effects like restricted rotation. For instance, unexpected splitting in ethoxy proton signals could arise from hindered rotation of the methoxy group. Compare experimental data with computed NMR shifts (e.g., using Gaussian or ADF software) .
Q. What strategies improve regioselectivity in multi-step synthesis?
Employ directing groups (e.g., acetyl) to control bromination position. Computational modeling (e.g., Fukui function analysis) predicts electrophilic aromatic substitution sites. Validate predictions with experimental trials, as shown in the synthesis of 4-bromo-3-hydroxy-5-methylbenzoic acid derivatives .
Q. How to evaluate biological activity of this compound derivatives?
Use molecular docking to screen against target proteins (e.g., enzymes or receptors). Synthesize analogs with modified substituents (e.g., nitro or trifluoromethoxy groups) and test in vitro for cytotoxicity or receptor binding, as seen in studies of brominated styryl compounds .
Q. How to optimize catalytic conditions for ethoxy group introduction?
Apply Design of Experiments (DoE) to assess variables like base strength (K₂CO₃ vs. NaH), solvent (DMF vs. acetone), and temperature. High-throughput screening can identify optimal conditions, as demonstrated in the synthesis of 2-bromo-4-nitro-1-(trifluoromethoxy)benzene derivatives .
Q. Notes
Properties
IUPAC Name |
4-bromo-2-ethoxy-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVUIQBSPEWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617906 | |
Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52849-52-2 | |
Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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